2,2-Dimethyl-1,3-butanediol

CAS No.: 76-35-7

Cat. No.: VC16064491

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76-35-7 |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

| IUPAC Name | 2,2-dimethylbutane-1,3-diol |

| Standard InChI | InChI=1S/C6H14O2/c1-5(8)6(2,3)4-7/h5,7-8H,4H2,1-3H3 |

| Standard InChI Key | QXKKYNIWAYERHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C)(C)CO)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

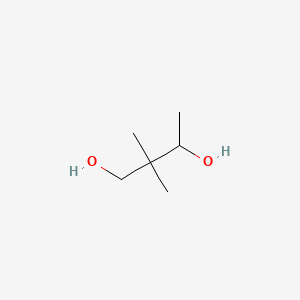

2,2-Dimethyl-1,3-butanediol, systematically named 2,2-dimethylbutane-1,3-diol, belongs to the class of vicinal diols. Its structure features hydroxyl groups at the first and third carbon positions of a four-carbon chain, with two methyl groups attached to the second carbon (Figure 1). This configuration introduces steric hindrance and influences intermolecular interactions, such as hydrogen bonding and solubility .

Table 1: Fundamental Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄O₂ | |

| SMILES | CC(C(C)(C)CO)O | |

| InChI Key | QXKKYNIWAYERHT-UHFFFAOYSA-N | |

| Molecular Weight (g/mol) | 118.17 | |

| XLogP3-AA | 0.5 |

The XLogP3-AA value of 0.5 indicates moderate hydrophobicity, balancing the polar hydroxyl groups with nonpolar methyl substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide critical insights into molecular conformation and functional groups:

-

¹H NMR (Varian A-60): Peaks at δ 1.15 ppm (singlet, 6H, -C(CH₃)₂), δ 3.45–3.65 ppm (multiplet, 4H, -CH₂OH), and δ 4.75 ppm (broad, 2H, -OH) .

-

¹³C NMR: Signals at 22.1 ppm (-C(CH₃)₂), 67.8 ppm (-CH₂OH), and 72.4 ppm (quaternary carbon) .

-

IR (Vapor Phase): Strong absorption at 3350 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O stretch), confirming diol functionality .

Mass spectrometry (GC-MS) reveals a base peak at m/z 56, corresponding to the fragmentation pattern [C₃H₆O]⁺, indicative of cleavage between the methyl-bearing carbon and adjacent hydroxyl groups .

Physicochemical Properties

Collision Cross-Section and Mass Analysis

Ion mobility spectrometry predicts collision cross-section (CCS) values for various adducts, critical for mass spectrometry-based identification:

Table 2: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 119.10666 | 125.3 |

| [M+Na]⁺ | 141.08860 | 134.2 |

| [M-H]⁻ | 117.09210 | 123.0 |

These values aid in distinguishing 2,2-dimethyl-1,3-butanediol from structurally similar diols in complex mixtures .

Thermodynamic and Solubility Behavior

While experimental data on melting/boiling points are absent, the compound’s branched structure suggests a lower melting point than linear analogs (e.g., 1,3-butanediol, mp: -50°C) due to reduced crystal lattice stability. Hydrogen bonding between hydroxyl groups likely enhances water solubility compared to fully alkyl-substituted diols, though methyl groups may limit miscibility in polar solvents .

Synthesis and Industrial Production

Purification and Quality Control

Industrial-scale purification likely employs fractional distillation or recrystallization, given the compound’s moderate polarity. Analytical quality control utilizes GC-MS and NMR to verify purity, as evidenced by spectral data from Union Carbide Corporation .

Applications and Functional Utility

Industrial Uses

-

Polymer Chemistry: As a monomer in polyurethane synthesis, where branching enhances crosslinking density and thermal stability.

-

Solvent Systems: Potential co-solvent in coatings or adhesives, leveraging balanced hydrophilicity/hydrophobicity.

Research Applications

-

Chemical Intermediate: Building block for synthesizing sterically hindered ligands or chiral auxiliaries.

-

Pharmaceutical Excipient: Possible use in drug formulation due to low toxicity inferred from safety data .

Future Research Directions

Despite its well-characterized structure, 2,2-dimethyl-1,3-butanediol remains underexplored in contemporary research. Priority areas include:

-

Catalytic Applications: As a ligand in asymmetric catalysis.

-

Biodegradability Studies: Assessing environmental impact.

-

Thermal Stability Analysis: For high-temperature polymer applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume